![molecular formula C9H16FNO2 B2385099 叔丁基 N-[(E)-4-氟丁-2-烯基]氨基甲酸酯 CAS No. 2375276-04-1](/img/structure/B2385099.png)

叔丁基 N-[(E)-4-氟丁-2-烯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

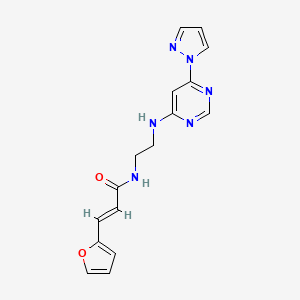

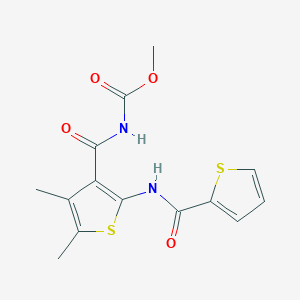

“Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate” is a carbamate derivative . The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of “Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate” is C9H16FNO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The molecular weight of “Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate” is 189.23 .科学研究应用

生物活性化合物合成

叔丁基氨基甲酸酯作为中间体在合成生物活性化合物中发挥着至关重要的作用。例如,赵等(2017)开发了一种用于治疗肺癌药物奥美替尼(AZD9291)的重要中间体的快速合成方法,展示了叔丁基氨基甲酸酯在药物合成中的重要性 (Zhao et al., 2017).

质子化位点和解离机制

在 Spáčil 等(2011)的一项研究中,分析了叔丁基氨基甲酸酯的质子化位点和解离机制,突出了其在新生儿筛查各种溶酶体酶缺乏症中的质谱分析中的重要性 (Spáčil et al., 2011).

结构分析

Baillargeon 等(2017)探索了叔丁基氨基甲酸酯衍生物的同构晶体结构,强调了氢键和卤素键对羰基团在这些化合物结构完整性中的作用 (Baillargeon et al., 2017).

光力学性质

Al-Kaysi 等(2017)对高度支化的光力学晶体的研究证明了叔丁基酯衍生物的光力学性质,可用于在紫外光照射下在表面移动和浓缩二氧化硅微球 (Al‐Kaysi et al., 2017).

合成方法

对相关化合物合成方法的研究,例如唐等(2014)从 L-丝氨酸合成天然产物茉莉酮 B 的中间体的研究,强调了叔丁基氨基甲酸酯在有机合成中的多功能性和重要性 (Tang et al., 2014).

作用机制

Target of Action

Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body, including enzymes, receptors, and ion channels . .

Mode of Action

Carbamates in general are known to inhibit the activity of certain enzymes, such as acetylcholinesterase . They do this by binding to the active site of the enzyme, preventing it from interacting with its natural substrate .

Biochemical Pathways

Carbamates are known to affect the nervous system by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the postsynaptic neuron .

Pharmacokinetics

It is known that the compound has a molecular weight of 18923 , which may influence its bioavailability and distribution within the body.

Result of Action

Carbamates in general can cause a range of effects due to their inhibition of acetylcholinesterase, including muscle weakness, blurred vision, and respiratory depression in severe cases .

Action Environment

The action of Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate, like many other compounds, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

安全和危害

属性

IUPAC Name |

tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMFSNFUNLMGMM-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)

![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)